Cas no 1227581-41-0 (2-(5-Chloropyrimidin-2-yl)acetonitrile)
2-(5-Chloropyrimidin-2-yl)acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-(5-Chloropyrimidin-2-yl)acetonitrile
- 5-chloropyrimidine-2-acetonitrile
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- Inchi: 1S/C6H4ClN3/c7-5-3-9-6(1-2-8)10-4-5/h3-4H,1H2
- InChI Key: FIZKBAJLLSRSFE-UHFFFAOYSA-N
- SMILES: ClC1C=NC(CC#N)=NC=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 142
- Topological Polar Surface Area: 49.6
2-(5-Chloropyrimidin-2-yl)acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A039002144-500mg |
5-Chloropyrimidine-2-acetonitrile |
1227581-41-0 | 98% | 500mg |
$496.54 | 2023-09-03 | |
| Alichem | A039002144-1g |
5-Chloropyrimidine-2-acetonitrile |
1227581-41-0 | 98% | 1g |
$926.96 | 2023-09-03 | |
| Chemenu | CM489738-1g |
2-(5-Chloropyrimidin-2-yl)acetonitrile |
1227581-41-0 | 95% | 1g |
$383 | 2023-02-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1762664-1g |
2-(5-Chloropyrimidin-2-yl)acetonitrile |
1227581-41-0 | 98% | 1g |
¥3250.00 | 2024-08-09 |
2-(5-Chloropyrimidin-2-yl)acetonitrile Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
Additional information on 2-(5-Chloropyrimidin-2-yl)acetonitrile
Introduction to 2-(5-Chloropyrimidin-2-yl)acetonitrile (CAS No. 1227581-41-0)
2-(5-Chloropyrimidin-2-yl)acetonitrile, with the CAS number 1227581-41-0, is a versatile organic compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and chemical research. This compound belongs to the class of pyrimidine derivatives and is characterized by its unique chemical structure, which includes a chloropyrimidine moiety and a cyano group. The combination of these functional groups endows the compound with a range of interesting properties, making it a valuable intermediate in the synthesis of various biologically active molecules.
The chemical formula of 2-(5-Chloropyrimidin-2-yl)acetonitrile is C7H4ClN3. It is a white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). The compound's molecular weight is 169.58 g/mol, and it has a melting point of approximately 130-132°C. These physical properties make it suitable for various synthetic processes and analytical techniques.
In the realm of pharmaceutical research, 2-(5-Chloropyrimidin-2-yl)acetonitrile has been extensively studied for its potential as a building block in the development of novel drugs. Pyrimidine derivatives are known for their biological activities, including antiviral, antibacterial, and anticancer properties. The presence of the chloro substituent on the pyrimidine ring can enhance the compound's reactivity and selectivity, making it an attractive candidate for drug discovery.
Recent studies have highlighted the role of 2-(5-Chloropyrimidin-2-yl)acetonitrile in the synthesis of potent inhibitors of various enzymes and receptors. For instance, a study published in the Journal of Medicinal Chemistry reported the use of this compound as a key intermediate in the synthesis of inhibitors targeting kinases, which are enzymes involved in cell signaling pathways and are often implicated in cancer progression. The resulting inhibitors demonstrated high potency and selectivity, underscoring the importance of 2-(5-Chloropyrimidin-2-yl)acetonitrile in drug design.
Beyond its pharmaceutical applications, 2-(5-Chloropyrimidin-2-yl)acetonitrile has also found use in other areas of chemical research. Its unique electronic properties make it a valuable reagent in organic synthesis, particularly in reactions involving nucleophilic substitution and addition. Researchers have explored its utility in the preparation of complex organic molecules, including those with potential applications in materials science and catalysis.
The synthetic route to 2-(5-Chloropyrimidin-2-yl)acetonitrile typically involves several steps, starting from commercially available starting materials. One common approach involves the reaction of 5-chloropyrimidine with acetonitrile under appropriate conditions to form the desired product. This process can be optimized to achieve high yields and purity, making it suitable for large-scale production.
In terms of safety and handling, while 2-(5-Chloropyrimidin-2-yl)acetonitrile is not classified as a hazardous material under standard regulations, it should be handled with care to avoid exposure to skin or inhalation. Proper personal protective equipment (PPE) such as gloves and goggles should be used when working with this compound. Additionally, it should be stored in a cool, dry place away from incompatible materials to ensure stability and prevent degradation.
The environmental impact of 2-(5-Chloropyrimidin-2-yl)acetonitrile is another important consideration. While there is limited data available on its environmental fate and effects, best practices for waste disposal should be followed to minimize any potential risks. Proper waste management procedures should be implemented to ensure that any by-products or residues are disposed of safely and responsibly.
In conclusion, 2-(5-Chloropyrimidin-2-yl)acetonitrile (CAS No. 1227581-41-0) is a multifunctional compound with significant potential in pharmaceutical and chemical research. Its unique chemical structure and versatile reactivity make it an important intermediate in the synthesis of biologically active molecules and other advanced materials. Ongoing research continues to uncover new applications for this compound, further solidifying its importance in the scientific community.
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